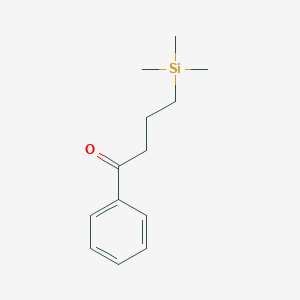
1-Phenyl-4-(trimethylsilyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FR054 ist ein neuartiger Inhibitor des Enzyms Phosphoglucomutase 3 (PGM3) des Hexosamin-Biosynthesewegs (HBP). Diese Verbindung hat bemerkenswerte Antikrebswirkungen gezeigt, indem sie einen dramatischen Rückgang der Zellproliferation und des Überlebens in verschiedenen Brustkrebszellen induziert .
Herstellungsmethoden
Die Synthese von FR054 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Formen und Konzentrationen für Forschungszwecke verfügbar ist .
Vorbereitungsmethoden
The synthesis of FR054 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms and concentrations for research purposes .
Analyse Chemischer Reaktionen
FR054 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei der Schwerpunkt auf seinen inhibitorischen Wirkungen auf das HBP-Enzym PGM3 liegt. Die Verbindung induziert eine frühzeitige Proliferationsstillstand, gefolgt von einer deutlichen Zunahme des Zelltods in Brustkrebszellen. Sie beeinflusst auch die N- und O-Glycosylierung in Zellen, was zu Stress im endoplasmatischen Retikulum und zum ROS-abhängigen (reaktive Sauerstoffspezies) apoptotischen Zelltod führt .
Wissenschaftliche Forschungsanwendungen
FR054 wurde umfassend auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht. Es hat eine signifikante Wirksamkeit bei der Hemmung des Wachstums von Brustkrebszellen gezeigt, insbesondere in Modellen mit triple-negativem Brustkrebs. Die Fähigkeit der Verbindung, sowohl die N- als auch die O-Glycosylierung in Krebszellen zu reduzieren, macht sie zu einem vielversprechenden Kandidaten für weitere Forschungen in der Krebstherapie .
Darüber hinaus wurde FR054 auf seine potenzielle Verwendung bei der Behandlung anderer Krebsarten wie Lungenkrebs mit KRAS/LKB1-Ko-Mutationen untersucht. Die Verbindung hat sich als wirksam bei der Unterdrückung des Tumorwachstums sowohl in in-vitro- als auch in in-vivo-Modellen erwiesen .
Wirkmechanismus
FR054 übt seine Wirkungen aus, indem es das HBP-Enzym PGM3 hemmt, was zu einer Reduktion der N- und O-Glycosylierung in Krebszellen führt. Diese Hemmung führt zu einer Beeinträchtigung der Zellhaftung, -wanderung und -überlebens. Die Verbindung aktiviert auch die Entfaltungsproteinantwort (UPR) und erhöht die intrazelluläre ROS-Konzentration, was zum Zelltod von Krebszellen beiträgt .
Wissenschaftliche Forschungsanwendungen
FR054 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown significant efficacy in inhibiting the growth of breast cancer cells, particularly in triple-negative breast cancer models. The compound’s ability to reduce both N- and O-glycosylation levels in cancer cells makes it a promising candidate for further research in cancer therapy .
Additionally, FR054 has been evaluated for its potential use in targeting other types of cancer, such as lung cancer with KRAS/LKB1 co-mutations. The compound has demonstrated effectiveness in suppressing tumor growth in both in vitro and in vivo models .
Wirkmechanismus
FR054 exerts its effects by inhibiting the HBP enzyme PGM3, leading to a reduction in N- and O-glycosylation levels in cancer cells. This inhibition results in impaired cell adhesion, migration, and survival. The compound also activates the unfolded protein response (UPR) and increases intracellular ROS levels, contributing to cancer cell death .
Vergleich Mit ähnlichen Verbindungen
FR054 ist einzigartig in seiner Fähigkeit, das HBP-Enzym PGM3 spezifisch anzusprechen, was es zu einem starken Inhibitor mit minimalen Off-Target-Effekten macht. Zu ähnlichen Verbindungen gehören andere HBP-Inhibitoren, wie z. B. FR053, das eine andere chemische Struktur hat, aber ähnliche inhibitorische Wirkungen auf PGM3 .
Fazit
FR054 ist eine vielversprechende Verbindung mit großem Potenzial in der Krebstherapie. Sein einzigartiger Wirkmechanismus und seine Fähigkeit, bestimmte Signalwege in Krebszellen anzusprechen, machen ihn zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung.
Eigenschaften
CAS-Nummer |
17337-21-2 |
|---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
1-phenyl-4-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)11-7-10-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI-Schlüssel |
YNTOYQPUEOHTNP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)CCCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















